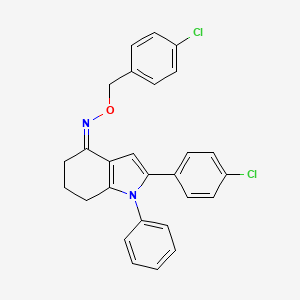

2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime

説明

特性

IUPAC Name |

(Z)-2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-6,7-dihydro-5H-indol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N2O/c28-21-13-9-19(10-14-21)18-32-30-25-7-4-8-26-24(25)17-27(20-11-15-22(29)16-12-20)31(26)23-5-2-1-3-6-23/h1-3,5-6,9-17H,4,7-8,18H2/b30-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKRJCZXYOBAFK-JVCXMKTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=NOCC5=CC=C(C=C5)Cl)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)/C(=N\OCC5=CC=C(C=C5)Cl)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is a compound belonging to the indole family, recognized for its diverse biological activities. This compound's structure includes a chlorophenyl group and an oxime moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H22Cl2N2O

- Molecular Weight : 461.38 g/mol

- CAS Number : 14073-28-0

Biological Activity Overview

Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry. The biological activities of this compound include:

- Anticancer Activity : Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial and fungal pathogens. Its activity may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions can modulate various signaling pathways leading to altered cellular functions. For example:

- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways in cancer cells.

- Enzyme Inhibition : It could inhibit enzymes involved in inflammation or cancer progression.

- Receptor Modulation : The oxime group may interact with receptors that mediate cellular responses to external stimuli.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds within the indole family:

- Anticancer Studies :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| Target Compound | High | High | High |

類似化合物との比較

Comparison with Structurally Similar Compounds

The comparative analysis focuses on analogs with variations in halogenation patterns, substituent positions, and oxime functionalization. Key comparisons include:

Substituent Position Variations

- 1-(2-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime This analog (CAS: Not provided in evidence) differs in the position of the chlorine substituent on the phenyl ring (2-chlorophenyl vs. 4-chlorophenyl). For example, the 2-chloro group may introduce torsional strain in planar aromatic systems, as described by Cremer-Pople ring puckering coordinates .

Oxime Functionalization

- 2-(4-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (without oxime)

Removal of the O-(4-chlorobenzyl)oxime group eliminates the hydrogen-bonding and chelation capabilities of the oxime moiety. This reduction in polarity may decrease solubility and alter pharmacokinetic properties compared to the oxime derivative.

Halogenation Patterns

- Fluorinated analogs are often explored to optimize bioavailability in drug design.

Structural and Crystallographic Insights

Crystallographic tools such as SHELXL and ORTEP-3 have been critical in resolving the three-dimensional conformation of such compounds . For instance:

- The tetrahydroindole ring in 2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one derivatives adopts a boat conformation, as quantified by Cremer-Pople puckering parameters (e.g., θ ≈ 120°, φ ≈ 30° for six-membered rings) .

- The oxime group’s E/Z isomerism influences molecular packing in crystal lattices, with Z-isomers favoring tighter π-π stacking due to reduced steric bulk.

Q & A

Synthesis & Characterization

Basic : What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized? Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of chlorophenyl precursors with indol-4-one intermediates, followed by oxime formation. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Parallel synthesis and fractional factorial designs can identify critical variables efficiently .

Advanced : How can polymorphic forms of the compound be characterized and controlled during synthesis? Methodological Answer : Use X-ray diffraction (XRD) with SHELXL for structural refinement to identify polymorphs . Pair with differential scanning calorimetry (DSC) to monitor thermal transitions. Control crystallization conditions (e.g., anti-solvent addition rates) using response surface methodology (RSM) to minimize polymorphism risks .

Analytical Method Development

Basic : What analytical techniques are suitable for impurity profiling of this compound? Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection is standard. Use gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate structurally similar impurities. Reference standards like those in pharmaceutical guidelines (e.g., EP impurities) ensure accurate quantification .

Advanced : How can method validation parameters (e.g., LOD, LOQ) be rigorously established for trace impurity analysis? Methodological Answer : Validate using ICH Q2(R1) guidelines. Perform linearity studies (1–120% of target concentration) and calculate LOD/LOQ via signal-to-noise ratios (3:1 and 10:1, respectively). Use mass spectrometry (LC-MS) for confirmatory analysis of low-abundance impurities .

Stability & Degradation

Basic : What accelerated stability testing protocols are appropriate for this compound? Methodological Answer : Conduct ICH-compliant stress testing: expose the compound to 40°C/75% RH (humidity), UV light (ICH Q1B), and acidic/alkaline hydrolysis. Monitor degradation via HPLC-UV and identify degradation products using high-resolution MS .

Advanced : How can kinetic modeling predict long-term stability under varied storage conditions? Methodological Answer : Apply the Arrhenius equation to extrapolate degradation rates from accelerated data. Use multivariate analysis (e.g., partial least squares regression) to account for non-linear interactions between temperature, humidity, and pH .

Mechanistic Studies

Basic : How can computational methods predict the compound’s reactivity in novel reactions? Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and reaction pathways. Focus on electrophilic/nucleophilic sites in the indol-4-one and oxime moieties .

Advanced : What isotopic labeling strategies can elucidate reaction mechanisms in catalytic systems? Methodological Answer : Synthesize deuterated or ¹³C-labeled analogs to track bond cleavage/formation via NMR or MS. Use kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms .

Data Contradictions

Basic : How should researchers resolve discrepancies in solubility data reported across studies? Methodological Answer : Standardize solvent systems (e.g., use Ph. Eur. buffered solutions) and temperature controls. Validate methods via round-robin testing across labs. Apply statistical tools (e.g., ANOVA) to assess inter-lab variability .

Advanced : What multivariate approaches can deconvolute confounding factors in conflicting bioactivity data? Methodological Answer : Use principal component analysis (PCA) to identify latent variables (e.g., assay interference, batch-to-batch purity differences). Pair with machine learning models (e.g., random forests) to prioritize influential experimental parameters .

Crystallography & Structural Analysis

Basic : What crystallographic software tools are recommended for structure determination? Methodological Answer : SHELXL is widely used for small-molecule refinement. Pair with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Advanced : How can charge density analysis improve understanding of intermolecular interactions? Methodological Answer : Perform high-resolution XRD (≤0.8 Å) and refine multipole models with SHELXL. Analyze Hirshfeld surfaces to map hydrogen-bonding and π-π interactions critical for crystal packing .

Biological Evaluation

Basic : What in vitro assays are suitable for preliminary toxicity screening? Methodological Answer : Use MTT assays on HepG2 cells for cytotoxicity. Combine with Ames tests (TA98/TA100 strains) for mutagenicity profiling. Ensure compliance with OECD guidelines for reproducibility .

Advanced : How can in silico toxicology models prioritize in vivo testing? Methodological Answer : Apply QSAR tools (e.g., Toxtree, ProTox-II) to predict hepatotoxicity and endocrine disruption. Validate predictions with transcriptomics (RNA-seq) to identify dysregulated pathways .

Formulation Challenges

Basic : What strategies enhance aqueous solubility for in vivo studies? Methodological Answer : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes. Characterize solubility phase diagrams via shake-flask method and monitor stability by dynamic light scattering (DLS) .

Advanced : How can nanocarrier systems (e.g., liposomes) improve pharmacokinetics? Methodological Answer : Optimize lipid composition using DoE to maximize encapsulation efficiency. Assess in vivo release kinetics via LC-MS/MS and validate targeting efficacy with fluorescence imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。